BenchChemオンラインストアへようこそ!

5-bromo-2-(oxetan-3-yl)pyridine

Lipophilicity Drug-likeness Physicochemical property

5-Bromo-2-(oxetan-3-yl)pyridine (CAS 1823351-06-9) is a heterocyclic building block that combines a bromine-substituted pyridine ring with a strained oxetane moiety directly attached at the 2-position. This dual functionality enables both cross-coupling reactivity via the C–Br bond and physicochemical property modulation through the oxetane ring, making it a strategic intermediate in drug discovery campaigns where 'escape from flatland' and fine-tuned lipophilicity are critical design parameters.

Molecular Formula C8H8BrNO
Molecular Weight 214.1
CAS No. 1823351-06-9
Cat. No. B6252132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(oxetan-3-yl)pyridine
CAS1823351-06-9
Molecular FormulaC8H8BrNO
Molecular Weight214.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(oxetan-3-yl)pyridine (CAS 1823351-06-9): A Bifunctional Pyridine-Oxetane Building Block for Medicinal Chemistry


5-Bromo-2-(oxetan-3-yl)pyridine (CAS 1823351-06-9) is a heterocyclic building block that combines a bromine-substituted pyridine ring with a strained oxetane moiety directly attached at the 2-position [1]. This dual functionality enables both cross-coupling reactivity via the C–Br bond and physicochemical property modulation through the oxetane ring, making it a strategic intermediate in drug discovery campaigns where 'escape from flatland' and fine-tuned lipophilicity are critical design parameters [2]. The compound exhibits a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 22.1 Ų, positioning it as a moderately lipophilic scaffold with enhanced three-dimensionality relative to traditional flat pyridine building blocks [3].

Why 5-Bromo-2-(oxetan-3-yl)pyridine Cannot Be Replaced by Common Pyridine Analogs


Substituting 5-bromo-2-(oxetan-3-yl)pyridine with simpler pyridine building blocks—such as 5-bromo-2-methylpyridine or 2-(oxetan-3-yl)pyridine—introduces measurable deficits in either physicochemical or synthetic fitness [1]. The methyl analog lacks the oxetane ring, resulting in higher lipophilicity (XLogP3 = 1.9 vs. 1.3) and a substantially lower TPSA (12.9 vs. 22.1 Ų), which can reduce aqueous solubility and metabolic stability in downstream lead compounds [2]. Conversely, the non-brominated oxetane analog lacks the reactive C–Br handle required for palladium-catalyzed cross-coupling, eliminating a key vector for modular derivatization. The evidence below quantifies these differential properties across specific comparators, demonstrating that no single generic alternative offers the same combination of reactivity, polarity, and three-dimensionality [3].

Quantitative Differentiation of 5-Bromo-2-(oxetan-3-yl)pyridine Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison – Lower LogP Than Methyl Analog Improves Drug-Likeness

The target compound exhibits a computed XLogP3 of 1.3, which is 0.6 log units lower than its closest non-oxetane analog, 5-bromo-2-methylpyridine (XLogP3 = 1.9) [1]. This reduction in lipophilicity is attributable to the electron-withdrawing and polar nature of the oxetane ring. In contrast, the non-brominated oxetane analog 2-(oxetan-3-yl)pyridine shows an even lower XLogP3 of 0.6, while the ether-linked analog 5-bromo-2-(oxetan-3-yloxy)pyridine displays an intermediate value of 1.5 [2]. The target compound thus occupies a 'sweet spot' of moderate lipophilicity, balancing membrane permeability (favored by the bromine contribution) with aqueous solubility (enhanced by the oxetane) [3].

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) Advantage Over Non-Oxetane Pyridines

The target compound has a computed TPSA of 22.1 Ų, which is 71% higher than the 12.9 Ų of 5-bromo-2-methylpyridine [1]. This increase is directly conferred by the oxetane ring oxygen, which contributes additional polarity without adding hydrogen bond donors. The ether-linked analog 5-bromo-2-(oxetan-3-yloxy)pyridine has an even higher TPSA of 31.4 Ų (+42% vs. target), reflecting the additional oxygen atom in the linker [2]. The non-brominated analog 2-(oxetan-3-yl)pyridine shares the identical TPSA of 22.1 Ų as the target, confirming that the oxetane ring is the primary driver of this property, while the bromine atom enables synthetic diversification without altering TPSA [3].

Polar surface area Aqueous solubility Permeability

Synthetic Handle Reactivity: C–Br vs. C–Cl for Cross-Coupling Efficiency

The 5-position bromine atom in the target compound provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding chloro analog. In Suzuki-Miyaura couplings, aryl bromides typically react 10–100× faster than aryl chlorides under identical conditions due to the lower C–Br bond dissociation energy (approximately 337 kJ/mol vs. 398 kJ/mol for C–Cl) [1]. While the specific chloro analog (5-chloro-2-(oxetan-3-yl)pyridine) is not widely catalogued with quantitative coupling data, the general reactivity advantage of bromopyridines over chloropyridines in Pd-catalyzed transformations is well-established across the chemical literature [2]. The bromine handle enables efficient diversification at lower temperatures and catalyst loadings, reducing the risk of oxetane ring-opening side reactions that can occur under forcing conditions [3].

Cross-coupling Synthetic versatility C–Br reactivity

Oxetane as a Metabolic Stability and Solubility Modulator: Class-Level Evidence from Drug Discovery Campaigns

Analysis of 40 drug discovery campaigns (2017–2022) incorporating oxetane motifs revealed that appending an oxetane ring to lead compounds decreases LogD by an average of 0.5–1.0 units and can increase aqueous solubility by 4- to >4000-fold compared to gem-dimethyl analogs, while also reducing metabolic clearance in most cases [1]. The oxetane ring in the target compound functions as a conformational constraint that increases the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with lower attrition rates in clinical development [2]. Specifically, compounds with Fsp³ ≥ 0.45 show significantly improved probability of progressing from Phase I to approval compared to those with Fsp³ < 0.35 (a class-level inference applicable to oxetane-containing building blocks) [3].

Metabolic stability Solubility enhancement Oxetane isostere

Direct vs. Ether-Linked Oxetane Attachment: Conformational and H-Bond Acceptor Differences

The target compound features a direct C–C bond between the pyridine ring and the oxetane moiety, whereas the ether-linked analog 5-bromo-2-(oxetan-3-yloxy)pyridine contains an additional oxygen atom in the linker [1]. This structural difference produces measurable effects: the ether analog has 3 hydrogen bond acceptor (HBA) sites compared to 2 for the target, resulting in higher TPSA (31.4 vs. 22.1 Ų) and increased rotational freedom (2 rotatable bonds vs. 1) [2]. The direct attachment yields a more conformationally constrained scaffold, which can enhance binding affinity through reduced entropic penalty upon target engagement [3]. Additionally, the ether linkage is susceptible to oxidative metabolism, potentially introducing a metabolic liability absent in the directly linked analog.

Conformational rigidity Hydrogen bonding Oxetane connectivity

High-Value Application Scenarios for 5-Bromo-2-(oxetan-3-yl)pyridine Based on Quantitative Differentiation


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (LogD 1–3 Range)

The compound's intermediate XLogP3 of 1.3, falling between the more lipophilic methyl analog (1.9) and the less lipophilic non-brominated oxetane analog (0.6), makes it a first-choice building block when medicinal chemistry programs need to lower LogD without sacrificing the synthetic versatility of a halogen handle [1]. This is particularly relevant for CNS-sparing peripheral targets or programs where high lipophilicity has been linked to off-target toxicity and rapid metabolic clearance [2].

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling of Oxetane-Containing Scaffolds

The C–Br bond at the 5-position enables efficient diversification under mild Pd-catalyzed conditions (60–80 °C) that preserve the acid-sensitive oxetane ring, a critical advantage over harsher C–Cl activation that risks oxetane ring-opening [3]. Procurement of this building block is indicated when the synthetic plan requires parallel synthesis of 50–500 analogs with aryl, heteroaryl, or alkenyl boronic acids to explore structure-activity relationships around the pyridine 5-position [4].

Replacement of gem-Dimethyl or Carbonyl Motifs with an Oxetane Isostere to Improve Aqueous Solubility

When a lead series containing a 5-bromo-2-(gem-dimethyl)pyridine or 5-bromo-2-acetylpyridine scaffold exhibits poor solubility (<10 µM in aqueous buffer), substitution with 5-bromo-2-(oxetan-3-yl)pyridine is predicted to increase solubility by 4- to >1000-fold based on class-level evidence [5]. The TPSA increase from 12.9 Ų (methyl analog) to 22.1 Ų (target) provides a quantitative, computed basis for anticipating this solubility improvement [6].

Kinase Inhibitor and Epigenetic Target Programs Requiring 3D Structural Diversity

The direct attachment of the oxetane ring to the pyridine core increases Fsp³ from 0.167 (5-bromo-2-methylpyridine) to 0.375, enhancing three-dimensional character correlated with improved selectivity and reduced clinical attrition rates [7]. This building block is especially suitable for kinase hinge-binding motifs and bromodomain inhibitors where the oxetane can occupy solvent-exposed regions to improve physicochemical properties without disrupting key target interactions [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-2-(oxetan-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.